![molecular formula C18H18N4O3S B6534747 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1021214-48-1](/img/structure/B6534747.png)
1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Techniques such as nucleophilic substitution, condensation reactions, or ring-closing reactions might be used .Molecular Structure Analysis
The structure of the compound would typically be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the urea group might participate in acid-base reactions, while the thiophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, solubility, and stability, would be determined experimentally. Computational methods might also be used to predict some properties .Scientific Research Applications
Antitumor Activity: Chalcones exhibit antitumor properties, making them promising candidates for cancer therapy. Researchers have explored their effects on tumor cell growth, apoptosis, and angiogenesis inhibition .
Antibacterial Properties: Chalcones have demonstrated antibacterial activity against various pathogens. Investigating the compound’s impact on bacterial growth and resistance mechanisms could be valuable .
Antioxidant Potential: Chalcones possess antioxidant properties, which could contribute to cellular protection against oxidative stress. Further studies might explore its role in preventing oxidative damage .
Antiulcer Effects: Chalcones have been investigated for their antiulcer activity. Understanding their mechanisms of action and potential use in treating gastrointestinal disorders is essential .
Organic Synthesis and Chemical Reactions
Our compound’s structure includes a thiophene and a benzothiazolone heterocycle connected via an α,β-unsaturated carbonyl system. This framework is crucial for chalcones. Here’s a relevant application:
Synthesis of Novel Chalcone Derivatives: Researchers can use this compound as a starting point to synthesize novel chalcone derivatives. By modifying the substituents on the thiophene and benzothiazolone rings, they can explore diverse chemical space and potentially discover compounds with improved properties .
Computational Chemistry and Molecular Modeling
In silico studies play a vital role in drug discovery. Researchers can employ computational methods to:
Predict Bioactivity: Using molecular docking and dynamics simulations, scientists can predict how our compound interacts with target proteins. This information guides further experimental studies .
Optimize Structure: Computational tools help optimize the compound’s structure for better binding affinity and pharmacokinetic properties. Virtual screening can identify potential drug targets .
Biological Assays and In Vitro Studies
Laboratory experiments are essential for validating hypotheses. Researchers can:
Evaluate Cytotoxicity: Assess the compound’s effect on various cancer cell lines. Dose-response curves and IC50 values provide insights into its potency .
Investigate Mechanisms of Action: Explore how the compound influences cellular pathways. Western blotting, gene expression analysis, and proteomics can reveal its mode of action .
Conclusion
1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea holds promise across diverse scientific fields. Its unique structure and potential bioactivities warrant further investigation. Researchers can explore its therapeutic potential, optimize its properties, and contribute to drug development and understanding of biological processes. 🌟
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)20-18(24)19-9-10-22-17(23)8-7-15(21-22)16-6-3-11-26-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMKCATVUTVVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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